molecular formula C20H17N3O3S B6476766 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2640818-74-0

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6476766
CAS RN: 2640818-74-0
M. Wt: 379.4 g/mol
InChI Key: JOCOQADMNOSSMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups. Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, the thiophene ring might undergo electrophilic aromatic substitution reactions, and the chromene ring might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, or a certain optical activity. These properties could be determined experimentally .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, it might be toxic or non-toxic, flammable or non-flammable, stable or reactive. These properties could be determined experimentally or predicted based on its structure .

Future Directions

The future directions for research on this compound could be very broad. For example, it could be studied for its potential uses as a drug, a dye, a catalyst, or a material. It could also be studied for its physical and chemical properties, its reactivity, or its mechanism of action .

properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-23-12-14(11-22-23)18-7-6-15(27-18)8-9-21-19(24)16-10-13-4-2-3-5-17(13)26-20(16)25/h2-7,10-12H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCOQADMNOSSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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